ROCK2-IN-8

Descripción general

Descripción

CID-5056270 is an inhibitor of ROCK2 enzymatic activity.

Actividad Biológica

ROCK2-IN-8 is a selective inhibitor of Rho-associated kinase 2 (ROCK2), a key regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

ROCK2 is a serine/threonine kinase that is activated by Rho GTPases and plays a significant role in regulating the actin cytoskeleton and cellular motility. This compound specifically inhibits ROCK2 activity, leading to various biological effects:

- Inhibition of Cell Proliferation : this compound has been shown to induce cell cycle arrest in cancer cells by downregulating essential cell cycle proteins such as Cyclin A and CDK1. This suggests a potential application in cancer therapy by preventing tumor growth .

- Regulation of Apoptosis : The compound modulates apoptotic pathways, particularly in diabetic conditions where ROCK2 contributes to podocyte apoptosis. By inhibiting ROCK2, this compound may enhance cell survival under stress conditions .

Effects on Cellular Pathways

Research indicates that this compound impacts several key signaling pathways:

- Metabolic Rewiring : In podocytes, inhibition of ROCK2 leads to enhanced fatty acid oxidation (FAO) and improved energy homeostasis. This effect is mediated through the suppression of peroxisome proliferator-activated receptors (PPARα), which are critical for lipid metabolism .

- Thermogenic Activation : Studies have demonstrated that ROCK2 inhibition enhances thermogenic programs in adipose tissues, promoting energy expenditure and improving insulin sensitivity in mouse models. This suggests potential applications for metabolic disorders such as obesity and type 2 diabetes .

Case Study 1: Diabetic Podocytopathy

In a study involving diabetic rodent models, treatment with this compound resulted in decreased albuminuria and reduced glomerular fibrosis. The findings indicated that ROCK2 plays a pivotal role in the pathogenesis of diabetic kidney disease and that its inhibition could serve as a therapeutic strategy .

Case Study 2: Cancer Cell Lines

In vitro experiments using non-small cell lung cancer (NSCLC) cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation and increased apoptosis. The results suggest that targeting ROCK2 may provide a novel approach for treating aggressive cancers resistant to conventional therapies .

Data Table: Summary of Biological Effects

Research Findings

Recent studies have elucidated the complex roles of ROCK2 in various biological contexts. For instance:

- Cardiovascular Health : Elevated ROCK activity is associated with cardiovascular diseases, suggesting that ROCK inhibitors like this compound could be beneficial in managing conditions such as hypertension and heart failure .

- Fibrosis : Inhibition of ROCK2 has been linked to reduced fibrosis in cardiac tissues, highlighting its potential as a therapeutic target for fibrotic diseases .

Aplicaciones Científicas De Investigación

Immunology and Autoimmunity

ROCK2 plays a crucial role in immune modulation and has been implicated in autoimmune diseases. Research indicates that pharmacological inhibition of ROCK2 can reduce the severity of autoimmune conditions such as collagen-induced arthritis and systemic lupus erythematosus. Inhibition of ROCK2 has been shown to decrease the number and function of T follicular helper cells, which are pivotal in the production of autoantibodies .

Case Study: Collagen-Induced Arthritis

- Objective : To assess the impact of ROCK2 inhibition on autoimmune responses.

- Method : Experimental models were treated with ROCK2 inhibitors.

- Findings : Significant reduction in clinical scores and histopathological changes associated with arthritis was observed, indicating ROCK2’s potential as a therapeutic target for autoimmune diseases.

Metabolic Disorders

Recent studies have highlighted the role of ROCK2 in metabolic pathways, particularly in diabetic nephropathy. ROCK2 is activated in diabetic models and contributes to podocyte dysfunction, which is critical in the progression of chronic kidney disease (CKD). Targeting ROCK2 has been shown to alleviate albuminuria and glomerular sclerosis in diabetic models, suggesting its potential as a therapeutic target for managing diabetic complications .

Case Study: Diabetic Podocytopathy

- Objective : Investigate ROCK2's role in diabetic kidney disease.

- Method : Use of genetically modified mice lacking ROCK2 in podocytes.

- Findings : Deletion of ROCK2 improved podocyte energy homeostasis and reduced glomerular damage, indicating that ROCK2 inhibition could be beneficial in diabetic nephropathy.

Neurodegenerative Diseases

ROCK2 is increasingly recognized for its role in neurodegenerative diseases, particularly Alzheimer's disease. Its inhibition has been linked to enhanced autophagic processes that facilitate the clearance of toxic tau aggregates from neurons. This mechanism suggests that ROCK2 inhibitors could offer therapeutic benefits for conditions characterized by protein misfolding and aggregation .

Case Study: Alzheimer's Disease

- Objective : Explore the effects of ROCK2 inhibition on tau pathology.

- Method : Pharmacological inhibition in cellular models of tau aggregation.

- Findings : Enhanced autophagy and reduced levels of toxic tau species were observed, supporting the hypothesis that ROCK2 inhibition may slow the progression of Alzheimer's disease.

Cancer Therapy

The role of ROCK2 in cancer biology is multifaceted, influencing processes such as cell migration, invasion, and metastasis. Inhibitors like ROCK2-IN-8 are being investigated for their potential to suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Case Study: Cancer Cell Migration

- Objective : Assess the impact of ROCK2 inhibition on cancer cell behavior.

- Method : In vitro assays measuring cell migration and invasion.

- Findings : Treatment with ROCK2 inhibitors significantly reduced migratory capabilities of cancer cells, suggesting a potential application in preventing metastasis.

Cardiovascular Applications

ROCK2 is also implicated in cardiovascular diseases, particularly pulmonary hypertension. Selective inhibition of ROCK2 has been shown to improve vascular remodeling and reduce smooth muscle cell proliferation .

Case Study: Pulmonary Hypertension

- Objective : Evaluate the effects of ROCK2 inhibitors on pulmonary arterial smooth muscle cells.

- Method : In vitro studies using smooth muscle cell cultures treated with ROCK2 inhibitors.

- Findings : Inhibition led to decreased proliferation and enhanced apoptosis in smooth muscle cells, indicating a therapeutic avenue for treating pulmonary hypertension.

Propiedades

Fórmula molecular |

C17H13N3O3S |

|---|---|

Peso molecular |

339.4 g/mol |

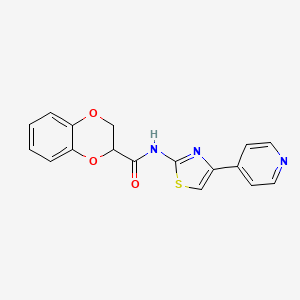

Nombre IUPAC |

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C17H13N3O3S/c21-16(15-9-22-13-3-1-2-4-14(13)23-15)20-17-19-12(10-24-17)11-5-7-18-8-6-11/h1-8,10,15H,9H2,(H,19,20,21) |

Clave InChI |

QKKGSTFAKMXWFE-UHFFFAOYSA-N |

SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

SMILES canónico |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CID-5056270; CID 5056270; CID5056270; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.